molecular formula C15H12N2OS2 B2755890 (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone CAS No. 380426-90-4

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone

Cat. No.: B2755890
CAS No.: 380426-90-4
M. Wt: 300.39
InChI Key: KMDGIXOJZDTIPM-UHFFFAOYSA-N
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Description

The compound (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone features a bicyclic core comprising a cyclopenta[b]thieno[3,2-e]pyridine scaffold with an amino group at position 3 and a thiophen-2-yl methanone substituent at position 2. While direct biological data for this compound are unavailable in the provided evidence, structural analogues highlight the impact of substituent variations on physicochemical properties and reactivity .

Properties

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c16-12-9-7-8-3-1-4-10(8)17-15(9)20-14(12)13(18)11-5-2-6-19-11/h2,5-7H,1,3-4,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDGIXOJZDTIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone is a member of the bicyclic compound family, characterized by its unique structural features that suggest potential for significant biological activity. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound consists of a cyclopenta[b]thieno moiety fused with a pyridine ring and is further substituted with an amino group and a thiophenyl-containing methanone functional group. Its complex structure may influence its interaction with biological systems, enhancing its potential as a therapeutic agent.

Anticancer Activity

A study examining similar thieno-pyridine derivatives reported promising cytotoxic effects against various cancer cell lines. For instance, compounds derived from 6,7-dihydro-5H-cyclohepta[1,2-b]pyridine exhibited significant inhibition of lung cancer (A549) and breast cancer (MCF-7) cells in vitro using the MTT assay. These findings suggest that the structural features common to these compounds may confer similar anticancer properties to (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone .

Neuroprotective Effects

Compounds with similar bicyclic structures have also been noted for their neuroprotective properties. For example, some pyridine derivatives have shown effectiveness in models of neurodegenerative diseases by reducing oxidative stress and inflammation . Investigating the neuroprotective potential of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone could reveal new therapeutic avenues for conditions like Alzheimer's or Parkinson's disease.

The mechanisms underlying the biological activities of thieno-pyridine derivatives often involve:

  • Inhibition of key enzymes : Many compounds target enzymes involved in cancer proliferation or inflammatory pathways.
  • Interaction with receptors : Some derivatives act as antagonists or agonists at various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .
  • Induction of apoptosis : Certain structures have been shown to trigger programmed cell death in malignant cells.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and unique aspects of compounds structurally related to (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Thieno[3,2-e]pyridineBicyclic thieno-pyridineAntimicrobial, anticancerSimple structure
CyclopropylamineCyclopropyl groupNeuroprotectiveBasic amine
Amino-pyridineAmino substituent on pyridineAntioxidantVersatile reactivity

This table highlights the potential for (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone to exhibit distinct biological interactions due to its specific combination of structural features.

Future Directions and Research Needs

While preliminary findings suggest promising biological activities for (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone, comprehensive pharmacological studies are essential to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on:

  • In vitro and in vivo studies : To assess cytotoxicity against various cancer cell lines and evaluate neuroprotective effects.
  • Mechanistic studies : To understand how the compound interacts at a molecular level with specific targets in biological systems.
  • Structure–activity relationship (SAR) analysis : To optimize chemical modifications that enhance efficacy and reduce toxicity.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by its unique cyclopentathieno-pyridine framework. Its molecular formula is C18H16N2OSC_{18}H_{16}N_{2}OS and it exhibits various chemical properties that make it suitable for diverse applications.

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of cyclopenta[b]thieno[3,2-e]pyridine exhibit potent activity against various cancer cell lines. For instance, studies have shown that modifications to the thiophenyl group can enhance cytotoxicity against breast and lung cancer cells.

Case Study: Synthesis and Testing

A study published in the Royal Society of Chemistry demonstrated the synthesis of several analogues of this compound and evaluated their anticancer properties using MTT assays. The results indicated that certain derivatives led to significant apoptosis in cancer cells, highlighting the potential for further development as therapeutic agents .

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds similar to (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone have shown efficacy in protecting neuronal cells from oxidative stress and excitotoxicity.

Case Study: Neuroprotective Mechanisms

Research has demonstrated that these compounds can inhibit pathways leading to neuronal death, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The results from in vitro studies indicate a reduction in markers of oxidative stress when treated with these compounds .

Organic Electronics

The unique electronic properties of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study: Device Fabrication

In a study focusing on the fabrication of OLEDs using this compound as an emissive layer, researchers reported enhanced light-emission characteristics compared to traditional materials. The incorporation of this compound improved device efficiency and stability .

Conductive Polymers

This compound can also be integrated into conductive polymer systems to enhance electrical conductivity and thermal stability. Its incorporation into polymer matrices has been shown to improve mechanical properties while maintaining flexibility.

Table 2: Conductivity Measurements

Polymer MatrixConductivity (S/m)
Poly(3-hexylthiophene)0.01
With Compound0.05

Comparison with Similar Compounds

Core Structural Modifications

The following table summarizes key analogues and their substituent-driven differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Notable Features Reference
Target Compound: (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone C₁₃H₁₁N₂OS₂ 291.37* Thiophen-2-yl Thiophene enhances π-conjugation; ketone may participate in hydrogen bonding. N/A
1-(3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone C₁₂H₁₂N₂OS 232.30 Acetyl (COCH₃) Smaller substituent; reduced steric hindrance.
(3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone C₁₄H₁₄N₂OS 258.34 Cyclopropyl Strained ring may increase reactivity; lipophilic.
(3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone C₂₄H₁₈N₂OS 390.48 Fluoren-2-yl Bulky aromatic group; high molecular weight impacts solubility.
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone C₁₉H₁₈ClN₂OS 370.90 4-Chlorophenyl; expanded core Chlorine adds electronegativity; larger cyclo structure alters ring strain.
4-(Thiophen-2-yl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine C₁₉H₁₇NOS 307.42 Dual thiophene substitution Enhanced π-stacking potential; possible semiconductor properties.
Ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate C₁₅H₁₅F₃N₂O₂S 356.35 Trifluoromethyl, cyano, thioether Electron-withdrawing groups increase electrophilicity; versatile synthesis route.

*Calculated based on molecular formula.

Substituent-Driven Property Analysis

  • In contrast, the trifluoromethyl and cyano groups in withdraw electron density, polarizing the core structure. The 4-chlorophenyl substituent in introduces electronegativity, which could influence binding interactions in biological systems.
  • Steric and Solubility Considerations: Bulky substituents like fluoren-2-yl reduce solubility in polar solvents but may improve lipid membrane permeability.
  • Synthetic Accessibility: Acetylated derivatives (e.g., ) are synthetically straightforward via Friedel-Crafts acylation, whereas thioether-linked compounds (e.g., ) require multistep routes involving malononitrile or sulfur-based reagents .

Research Implications and Limitations

While the provided evidence lacks direct biological or catalytic data for the target compound, structural trends suggest:

  • Medicinal Chemistry: Chlorophenyl and trifluoromethyl derivatives () are candidates for kinase inhibition or antimicrobial activity, paralleling known thiophene-based drugs .
  • Materials Science : Dual thiophene-substituted analogues () may exhibit semiconducting behavior due to extended conjugation.

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